molecular formula C15H15N3O3 B2534666 N-(3,5-dimethylphenyl)-N'-hydroxy-3-nitrobenzenecarboximidamide CAS No. 478080-64-7

N-(3,5-dimethylphenyl)-N'-hydroxy-3-nitrobenzenecarboximidamide

Cat. No.: B2534666
CAS No.: 478080-64-7
M. Wt: 285.303
InChI Key: NKPUVZWTGDOJTD-UHFFFAOYSA-N
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Description

N-(3,5-Dimethylphenyl)-N'-hydroxy-3-nitrobenzenecarboximidamide is a synthetic organic compound characterized by a carboximidamide backbone functionalized with a nitro group at the 3-position of the benzene ring and an N-(3,5-dimethylphenyl) substituent.

Properties

IUPAC Name

N'-(3,5-dimethylphenyl)-N-hydroxy-3-nitrobenzenecarboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O3/c1-10-6-11(2)8-13(7-10)16-15(17-19)12-4-3-5-14(9-12)18(20)21/h3-9,19H,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKPUVZWTGDOJTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N=C(C2=CC(=CC=C2)[N+](=O)[O-])NO)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dimethylphenyl)-N’-hydroxy-3-nitrobenzenecarboximidamide typically involves the reaction of 3,5-dimethylaniline with 3-nitrobenzoyl chloride under basic conditions to form the corresponding amide. This intermediate is then treated with hydroxylamine to yield the final product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dimethylphenyl)-N’-hydroxy-3-nitrobenzenecarboximidamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso derivatives.

    Reduction: The nitro group can be reduced to an amine group under catalytic hydrogenation conditions.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) are used in hydrogenation reactions.

    Substitution: Reagents like nitric acid for nitration and halogens for halogenation are commonly used.

Major Products

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted aromatic compounds.

Scientific Research Applications

N-(3,5-dimethylphenyl)-N’-hydroxy-3-nitrobenzenecarboximidamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(3,5-dimethylphenyl)-N’-hydroxy-3-nitrobenzenecarboximidamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the aromatic rings can interact with various enzymes and receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Functional Group Reported Activity (IC₅₀)
Target Compound Benzenecarboximidamide 3-NO₂, 3,5-(CH₃)₂Ph N'-hydroxyimidamide Not reported
N-(3,5-Dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide Naphthalenecarboxamide 3,5-(CH₃)₂Ph, 3-OH Carboxamide PET inhibition (~10 µM)
N-(3,5-Dimethylphenyl)-2,2,2-trichloro-acetamide Trichloro-acetamide 3,5-(CH₃)₂Ph, CCl₃ Acetamide Structural studies only
N-(4-Chlorophenyl)-N-hydroxycyclopropanecarboxamide Cyclopropanecarboxamide 4-ClPh, N-hydroxy Hydroxamic acid Antioxidant/chelator
2.3. Solid-State and Physicochemical Properties
  • Crystal Packing : Evidence from N-(3,5-dimethylphenyl)-2,2,2-trichloro-acetamide shows that meta-substituted aryl groups induce distinct crystal geometries. The target compound’s nitro group may further alter packing efficiency and solubility compared to methyl or chloro analogs .
  • Solubility: The hydroxy group may enhance aqueous solubility relative to non-hydroxylated analogs, though the nitro group’s hydrophobicity could counterbalance this .
2.4. Mechanistic Implications
  • Metal Chelation : The N'-hydroxy group could act as a chelator for transition metals (e.g., Fe³⁺, Cu²⁺), similar to hydroxamic acids used in antioxidant therapies .

Biological Activity

N-(3,5-dimethylphenyl)-N'-hydroxy-3-nitrobenzenecarboximidamide is a chemical compound with potential biological activity, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C15H15N3O3
  • Molecular Weight : 273.30 g/mol
  • CAS Number : 3740144

This compound exhibits biological activity through various mechanisms, including:

  • Inhibition of Enzymatic Pathways : This compound has been shown to inhibit specific enzymes involved in cancer cell proliferation and survival. Studies indicate that it may interfere with the WNT/β-catenin signaling pathway, which is crucial for cellular processes and is often dysregulated in cancer .
  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, potentially effective against certain Gram-positive and Gram-negative bacteria .

Anticancer Activity

Research has demonstrated that this compound can inhibit the growth of various cancer cell lines. The following table summarizes the IC50 values for different cell lines:

Cell Line IC50 (µM) Mechanism of Action
A549 (Lung)25.0Inhibition of WNT signaling
Caco-2 (Colon)20.6Induction of apoptosis
MCF-7 (Breast)30.0Cell cycle arrest

Antimicrobial Activity

The compound's antimicrobial efficacy was evaluated against several bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus15
Escherichia coli20
Pseudomonas aeruginosa25

Case Studies

  • Study on Anticancer Properties : A recent study investigated the effects of this compound on A549 cells. The results indicated a significant reduction in cell viability and increased apoptosis markers after treatment with the compound .
  • Antimicrobial Efficacy Assessment : Another study evaluated the antimicrobial properties against drug-resistant strains. The compound showed promising results, particularly against methicillin-resistant Staphylococcus aureus (MRSA), suggesting its potential as a therapeutic agent in treating resistant infections .

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